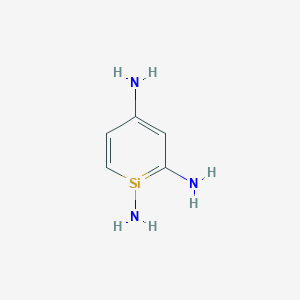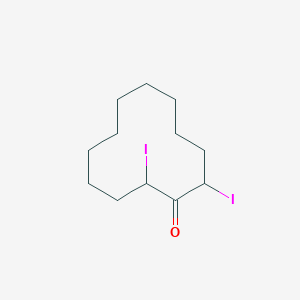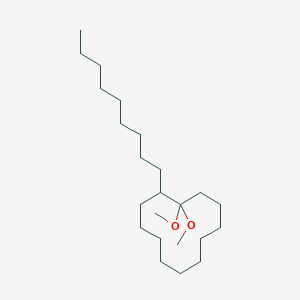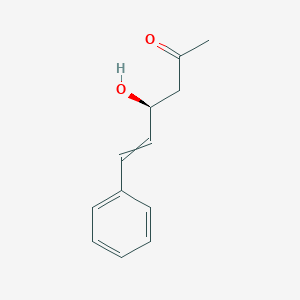![molecular formula C20H13Br3O3S2 B12591800 [4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone CAS No. 647829-89-8](/img/structure/B12591800.png)
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: is an organic compound that features both phenylsulfanyl and tribromomethanesulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylsulfanyl compound with a suitable reagent to form the intermediate.
Introduction of the Tribromomethanesulfonyl Group: The intermediate is then reacted with tribromomethanesulfonyl chloride under controlled conditions to introduce the tribromomethanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale production of the phenylsulfanyl and tribromomethanesulfonyl intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Isolation: Techniques such as crystallization, distillation, and chromatography are used to purify and isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tribromomethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the original compound.
Substitution: Products with substituted functional groups.
Scientific Research Applications
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, or cellular functions, depending on its specific application.
Comparison with Similar Compounds
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: can be compared with other similar compounds:
Similar Compounds: Compounds like [4-(Phenylsulfanyl)phenyl][4-(bromomethanesulfonyl)phenyl]methanone and [4-(Phenylsulfanyl)phenyl][4-(chloromethanesulfonyl)phenyl]methanone.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
647829-89-8 |
|---|---|
Molecular Formula |
C20H13Br3O3S2 |
Molecular Weight |
605.2 g/mol |
IUPAC Name |
(4-phenylsulfanylphenyl)-[4-(tribromomethylsulfonyl)phenyl]methanone |
InChI |
InChI=1S/C20H13Br3O3S2/c21-20(22,23)28(25,26)18-12-8-15(9-13-18)19(24)14-6-10-17(11-7-14)27-16-4-2-1-3-5-16/h1-13H |
InChI Key |
OMJIAKXVBQUMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)



![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
